molecular formula C34H56O4 B10823800 (1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Cat. No.: B10823800
M. Wt: 528.8 g/mol
InChI Key: XQYINMZHVRUGDM-LSPHDCIISA-N
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Preparation Methods

The synthesis of XYT528B involves the structural modification of betulinic acid. The synthetic route typically includes the introduction of functional groups at specific positions on the betulinic acid backbone. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

XYT528B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

XYT528B has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the structure-activity relationship of betulinic acid derivatives.

    Biology: It is used to investigate the role of TGR5 in various biological processes, including glucose metabolism and energy expenditure.

    Medicine: XYT528B has shown potential as a therapeutic agent for metabolic disorders, such as diabetes and obesity, due to its ability to activate TGR5 and improve glucose tolerance.

    Industry: It is used in the development of new drugs and therapeutic agents targeting TGR5

Mechanism of Action

XYT528B exerts its effects by binding to and activating TGR5, a G protein-coupled receptor. Upon activation, TGR5 stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling pathway leads to various physiological effects, including the stimulation of insulin secretion and the regulation of glucose metabolism .

Comparison with Similar Compounds

XYT528B is unique compared to other similar compounds due to its high potency and selectivity for TGR5. Similar compounds include:

Properties

Molecular Formula

C34H56O4

Molecular Weight

528.8 g/mol

IUPAC Name

(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C34H56O4/c1-9-10-27(35)38-26-15-16-31(6)24(30(26,4)5)14-17-33(8)25(31)12-11-23-28-22(21(2)3)13-18-34(28,29(36)37)20-19-32(23,33)7/h21-26,28H,9-20H2,1-8H3,(H,36,37)/t22-,23+,24?,25+,26+,28+,31-,32+,33+,34-/m0/s1

InChI Key

XQYINMZHVRUGDM-LSPHDCIISA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C(=O)O)C(C)C)C

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)C(C)C)C

Origin of Product

United States

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